Inosine, 2-fluoro-
Overview
Description
Inosine, 2-fluoro-: is a modified nucleoside analog where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification enhances the stability and selectivity of oligonucleotides, making it a valuable tool in various scientific applications .
Scientific Research Applications
Chemistry: Inosine, 2-fluoro- is used in the synthesis of modified oligonucleotides, which are valuable tools in studying the conformational, mechanistic, and stereochemical aspects of biological reactions .
Biology: Inosine, 2-fluoro- is incorporated into primers and probes to modulate selectivity and stability. It is used in PCR amplification and sequencing of complex microbial communities .
Medicine: Inosine, 2-fluoro- has potential therapeutic applications in antisense oligonucleotide (ASO) technology. The incorporation of 2’-fluoro-inosine enhances the stability and efficacy of ASOs, making them more effective in gene silencing and therapeutic interventions .
Industry: Inosine, 2-fluoro- is used in the production of high-stability oligonucleotides for various industrial applications, including diagnostics and biotechnology .
Future Directions
The use of 2’-Fluoroinosine in research and therapeutic applications is still in its early stages. It has been suggested that 2’-Fluoroinosine could be used to increase the stability of chimeric oligonucleotides . Further studies are needed to fully understand the potential applications and implications of this compound .
Mechanism of Action
Target of Action
Inosine, a non-standard, naturally occurring nucleotide, contains the nucleobase hypoxanthine . It is found in transfer RNA (tRNA) wobble positions and processed messenger RNA (mRNA) . Inosine is considered a universal base as it can interact with each of the standard bases via two hydrogen bonds . The primary targets of Inosine are the purinergic P1 receptors .
Mode of Action
Inosine interacts with its targets in a unique way. It can form hydrogen bonds with each of the standard bases. The interactions, in order of decreasing stability, are Inosine-Cytosine > Inosine-Adenine > Inosine-Thymine ≈ Inosine-Guanine . The first three pairs are standard anti-anti interactions, whereas the last pair is an unusual Inosine (syn) – Guanine (anti) interaction .
Biochemical Pathways
Inosine plays a crucial role in purine biosynthesis and degradation . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .
Pharmacokinetics
It is known that inosine can be metabolized into hypoxanthine, xanthine, and uric acid . The cell membrane transport of Inosine is mediated by equilibrative and concentrative nucleoside transporters .
Result of Action
Inosine has been found to have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .
Action Environment
The action of Inosine, 2-fluoro- can be influenced by environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between Inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .
Biochemical Analysis
Biochemical Properties
Inosine, 2-fluoro- plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. The fluorine substitution can affect the enzyme’s activity, leading to altered reaction kinetics . Additionally, inosine, 2-fluoro- can form hydrogen bonds with standard nucleobases, albeit with different stability compared to inosine. These interactions are essential for its incorporation into synthetic primers and probes used in molecular biology .
Cellular Effects
Inosine, 2-fluoro- has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, inosine, 2-fluoro- has been observed to enhance mitochondrial respiration by inducing the expression of Rag GTPases and nascent protein synthesis under nutrient starvation conditions . This effect is mediated through the mTORC1 signaling pathway, which plays a critical role in cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of inosine, 2-fluoro- involves several binding interactions and enzymatic activities. It can bind to purine nucleoside phosphorylase, an enzyme involved in the cleavage of nucleosides to their respective bases and sugar-1-phosphate molecules . This binding can inhibit or activate the enzyme, depending on the cellular context. Additionally, inosine, 2-fluoro- can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of inosine, 2-fluoro- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that heating inosine, 2-fluoro- in certain conditions can lead to degradation, which should be avoided to maintain its efficacy . Long-term exposure to inosine, 2-fluoro- can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of inosine, 2-fluoro- vary with different dosages in animal models. At lower doses, it has been shown to enhance neuronal proliferation and viability, potentially offering neuroprotective benefits . At higher doses, inosine, 2-fluoro- can exhibit toxic effects, including alterations in cellular metabolism and increased oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
Inosine, 2-fluoro- is involved in several metabolic pathways, including the purine salvage pathway. It can be metabolized by enzymes such as purine nucleoside phosphorylase and adenosine deaminase, leading to the production of various metabolites . These metabolic pathways are essential for maintaining cellular nucleotide pools and supporting nucleic acid synthesis .
Transport and Distribution
The transport and distribution of inosine, 2-fluoro- within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by nucleoside transporters, which facilitate its entry into cells . Once inside the cell, inosine, 2-fluoro- can interact with various binding proteins that influence its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
Inosine, 2-fluoro- exhibits specific subcellular localization patterns that are essential for its function. It can be localized to the nucleus, where it may influence gene expression and DNA repair processes . Additionally, inosine, 2-fluoro- can be found in the cytoplasm, where it participates in metabolic reactions and signaling pathways . The subcellular localization of inosine, 2-fluoro- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inosine, 2-fluoro- typically involves the use of phosphoramidite chemistry. The 2’-fluoro-inosine-CE phosphoramidite is a key intermediate that allows the incorporation of 2’-fluoro-inosine into oligonucleotides. The coupling time for this phosphoramidite is approximately 3 minutes, and the synthesized oligonucleotides can be deprotected under standard conditions .
Industrial Production Methods: Industrial production of inosine, 2-fluoro- follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Inosine, 2-fluoro- undergoes various chemical reactions, including substitution and hydrogen bonding interactions. The incorporation of the fluorine atom at the 2’ position affects the conformation of the nucleotide furanose ring, leading to changes in its chemical reactivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of inosine, 2-fluoro- include phosphoramidites, protecting groups, and deprotecting agents. Standard conditions for oligonucleotide synthesis and deprotection are typically employed .
Major Products Formed: The major products formed from reactions involving inosine, 2-fluoro- are oligonucleotides with enhanced stability and selectivity. These modified oligonucleotides are used in various applications, including hybridization probes and antisense oligonucleotides .
Comparison with Similar Compounds
- Inosine
- 2’-Deoxyinosine
- Guanosine
Comparison: Inosine, 2-fluoro- is unique due to the presence of the fluorine atom at the 2’ position, which imparts enhanced stability and selectivity compared to inosine and 2’-deoxyinosine. Guanosine, while structurally similar, lacks the fluorine modification and thus does not exhibit the same stability and selectivity properties .
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLSRGWIGPHHJW-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440479 | |
Record name | Inosine, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13276-42-1 | |
Record name | Inosine, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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